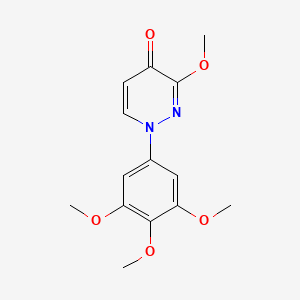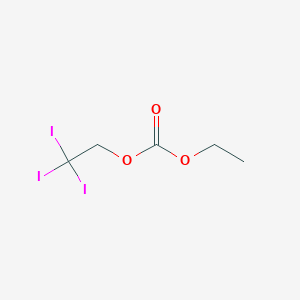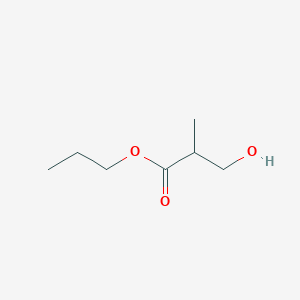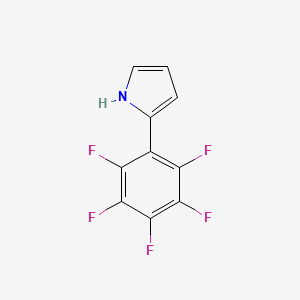![molecular formula C22H18N4 B12556414 Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] CAS No. 189951-41-5](/img/structure/B12556414.png)
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is a chemical compound characterized by the presence of a hexa-2,4-diyne backbone with two cyanamide groups attached to 4-methylphenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the copper-catalyzed homocoupling of terminal alkynes. For instance, the reaction of hexa-2,4-diyne-1,6-diol with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The cyanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanamide groups.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted cyanamides.
Wissenschaftliche Forschungsanwendungen
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-(hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): Similar structure but different functional groups.
Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate): Similar backbone but different substituents.
Uniqueness
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is unique due to its specific combination of a hexa-2,4-diyne backbone with cyanamide groups attached to 4-methylphenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
189951-41-5 |
|---|---|
Molekularformel |
C22H18N4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-(N-cyano-4-methylanilino)hexa-2,4-diynyl-(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C22H18N4/c1-19-7-11-21(12-8-19)25(17-23)15-5-3-4-6-16-26(18-24)22-13-9-20(2)10-14-22/h7-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
KBZWCPYULRZAID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC#CC#CCN(C#N)C2=CC=C(C=C2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)




![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)



